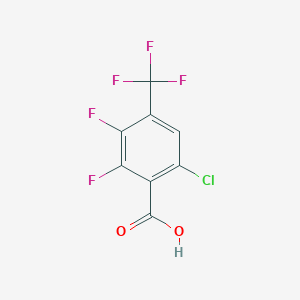
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is an organic compound with the molecular formula C14H16N2O3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and piperidine as the primary starting materials.
Sulfonylation: The quinoline is first sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This step introduces the sulfonyl group to the quinoline ring.
Hydroxylation: The sulfonylated quinoline is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide to introduce the hydroxyl group at the 2-position of the quinoline ring.
Piperidinylation: Finally, the hydroxylated sulfonyl quinoline is reacted with piperidine under reflux conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It interferes with the metabolic pathways of microorganisms or cancer cells, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Lacks the sulfonyl and piperidinyl groups.
6-Sulfonylquinoline: Lacks the hydroxyl and piperidinyl groups.
6-(1-Piperidinyl)quinoline: Lacks the hydroxyl and sulfonyl groups.
Uniqueness
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the hydroxyl and piperidinylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H16N2O3S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
6-piperidin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O3S/c17-14-7-4-11-10-12(5-6-13(11)15-14)20(18,19)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
InChI-Schlüssel |
CRGXDDWMQYFJQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)





![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)

![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)



